6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Overview
Description
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is 355.14668148 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical and Physical Properties
Research has extensively explored the chemical and physical properties of compounds with complex bicyclic systems, which include the synthesis, reactivity, and potential applications of saturated compounds. These compounds, especially those with partially or fully saturated ring systems, have shown a growing interest due to their unique properties and applications in organic synthesis and medicinal chemistry. The emphasis on diastereo- and enantioselective transformations has highlighted their utility in developing compounds with specific chiral configurations, which is crucial for drug development and other applications in chemistry (Couty & Evano, 2008).
Synthesis and Reactivity
The synthesis of complex heterocyclic compounds, such as the tetraheterocyclic systems, through catalyst-free, one-pot domino reactions has been a significant area of research. These reactions facilitate the formation of compounds with multiple heterocyclic rings, demonstrating the efficiency and versatility of modern synthetic methodologies in constructing complex molecules from simpler precursors. Such methodologies are essential for the rapid synthesis of compounds with potential applications in drug discovery and material science (Liang et al., 2006).
Potential Applications in Medicinal Chemistry
The development of novel compounds with antifungal activity has been a significant application of these complex heterocyclic systems. For example, a series of compounds synthesized from thienopyridine hydrazide showed promising in vitro antifungal activity, highlighting the potential of these molecules as leads for antifungal drug development. Docking studies and ADMET predictions further support their potential as effective antifungal agents, demonstrating the integral role of synthetic chemistry in advancing medicinal research (Sangshetti et al., 2014).
Applications in Corrosion Inhibition
Another interesting application of pyrazolopyridine derivatives is their use as corrosion inhibitors for metals. These compounds have been investigated for their effectiveness in protecting metals from corrosion in acidic environments, showcasing the versatility of these heterocyclic systems beyond medicinal applications. Electrochemical and experimental techniques have been utilized to evaluate their efficiency as corrosion inhibitors, indicating their potential industrial applications (Dandia et al., 2013).
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12(2)17-19-5-7-22(17)11-14-9-15(21-20-14)18(24)23-6-3-16-13(10-23)4-8-25-16/h4-5,7-9,12H,3,6,10-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHKSHVZFVHHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N3CCC4=C(C3)C=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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